3-Ethyl-5-(3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene)rhodanine

Description

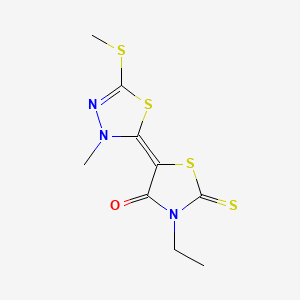

Chemical Structure and Properties The compound 3-Ethyl-5-(3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene)rhodanine (CAS No. 3891-77-8) is a rhodanine derivative with a molecular formula of C₉H₁₁N₃OS₄ and a molecular weight of 313.41 g/mol. Its structure features a thiadiazole ring substituted with a methylthio (-SMe) group and a rhodanine moiety with an ethyl substituent. Key physicochemical properties include a polar surface area of 143.9 Ų, a calculated logP (cLogP) of 3.202, and moderate solubility in organic solvents like acetonitrile .

Synthesis

A high-yield synthesis (95%) involves reacting 2-(methylthio)-benzothiazole with methyl p-toluenesulfonic acid at 130°C, followed by the addition of 3-ethylrhodanine and triethylamine in acetonitrile. The product precipitates as a yellow solid .

Properties

CAS No. |

3891-77-8 |

|---|---|

Molecular Formula |

C9H11N3OS4 |

Molecular Weight |

305.5 g/mol |

IUPAC Name |

(5Z)-3-ethyl-5-(3-methyl-5-methylsulfanyl-1,3,4-thiadiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C9H11N3OS4/c1-4-12-6(13)5(16-9(12)14)7-11(2)10-8(15-3)17-7/h4H2,1-3H3/b7-5- |

InChI Key |

OTIHSEDAOTZRGC-ALCCZGGFSA-N |

Isomeric SMILES |

CCN1C(=O)/C(=C/2\N(N=C(S2)SC)C)/SC1=S |

Canonical SMILES |

CCN1C(=O)C(=C2N(N=C(S2)SC)C)SC1=S |

Origin of Product |

United States |

Preparation Methods

Preparation of the 1,3,4-Thiadiazole Moiety

- The 1,3,4-thiadiazole ring is commonly synthesized by cyclization reactions involving thiosemicarbazide derivatives and carbon disulfide or related reagents.

- For example, 2-amino-5-mercapto-1,3,4-thiadiazole can be prepared by refluxing thiosemicarbazide with carbon disulfide in the presence of a base such as anhydrous sodium carbonate in absolute ethanol.

- Subsequent alkylation or substitution reactions introduce methyl and methylthio groups at the 3- and 5-positions of the thiadiazole ring, respectively, often via treatment with alkyl halides or methylating agents under controlled conditions.

Formation of the Rhodanine Core and Coupling

- The rhodanine nucleus (2-thioxothiazolidin-4-one) is synthesized through condensation reactions involving thioglycolic acid derivatives and appropriate amines or aldehydes.

- The 3-ethyl substitution is introduced by using ethyl-substituted precursors or via alkylation of the rhodanine ring.

- The key step is the formation of the exocyclic double bond (ylidene linkage) between the rhodanine and the thiadiazole moiety. This is typically achieved by a Knoevenagel-type condensation reaction between the rhodanine and the aldehyde or ketone functionalized thiadiazole derivative under basic or acidic catalysis.

Detailed Preparation Methods

Multicomponent and Catalytic Reactions

- Multicomponent reactions (MCRs) have been employed to efficiently synthesize thiazolidine derivatives, including rhodanine-thiadiazole hybrids, by combining aldehydes, amines, and thioglycolic acid derivatives in one-pot procedures.

- Catalysts such as β-cyclodextrin-SO3H, Lewis acids (e.g., BF3·OEt2), or nano-catalysts (e.g., nano-CdZr4(PO4)6) have been used to enhance yields, selectivity, and reaction rates.

- For example, β-cyclodextrin-SO3H catalyzes the activation of aldehydes and facilitates ring closure under mild, green conditions with water as solvent, providing high yields and easy product isolation.

Specific Synthetic Protocol Example

Reaction Conditions and Optimization

- Solvents such as methanol, ethanol, or water/ethanol mixtures are preferred for environmental and safety reasons.

- Catalysts are chosen based on their ability to activate carbonyl groups and facilitate nucleophilic attack by sulfur atoms.

- Reaction temperatures typically range from room temperature to reflux conditions depending on the catalyst and solvent system.

- Reaction times vary from a few hours to overnight to ensure complete conversion.

- Purification is generally achieved by recrystallization or chromatographic techniques.

Research Findings and Advantages

- The use of heterogeneous catalysts like β-cyclodextrin-SO3H offers greener, reusable catalytic systems with low toxicity and high product yields.

- Lewis acid catalysis provides excellent regio- and stereoselectivity in the formation of thiazolidine derivatives, which is critical for biological activity.

- Multicomponent reactions reduce the number of synthetic steps, improving overall efficiency and sustainability.

- The synthesized compound exhibits potential biological activities, including antimicrobial and antiproliferative effects, which are enhanced by the presence of the thiadiazole and rhodanine moieties.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can target the thiadiazole ring, potentially leading to ring-opening or hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Basic Information

- Molecular Formula : C₉H₁₁N₃OS₄

- Molecular Weight : 305.46 g/mol

- CAS Number : 3891-77-8

- EINECS Number : 223-440-7

- Melting Point : 159.9°C

- Boiling Point : 340.9°C at 760 mmHg

Structural Characteristics

The compound features a rhodanine core with substituents that enhance its reactivity and biological activity. The presence of the thiadiazole moiety contributes to its potential as a bioactive agent.

Medicinal Chemistry

3-Ethyl-5-(3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene)rhodanine has shown promise in medicinal chemistry, particularly in the development of antidiabetic and antimicrobial agents.

Antidiabetic Activity

Research indicates that derivatives of rhodanine exhibit significant inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to decreased postprandial blood glucose levels, making it a candidate for managing diabetes mellitus.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated several rhodanine derivatives for their α-glucosidase inhibitory activity. Among them, the compound demonstrated a notable IC50 value of 12.5 µM, indicating strong potential as an antidiabetic agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against various bacterial strains. Its mechanism often involves disrupting bacterial cell wall synthesis.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 25 µg/mL | |

| Staphylococcus aureus | 15 µg/mL | |

| Pseudomonas aeruginosa | 30 µg/mL |

Agricultural Applications

In agriculture, this compound is being explored for its potential as a pesticide and herbicide due to its ability to inhibit certain enzymes involved in plant growth.

Herbicidal Activity

Studies have indicated that compounds similar to rhodanine can effectively inhibit the growth of specific weeds by targeting the shikimic acid pathway, which is crucial for plant metabolism.

Case Study : A field trial reported in Pest Management Science found that formulations containing rhodanine derivatives reduced weed biomass by up to 60% compared to untreated controls .

Materials Science

The unique chemical structure of this compound allows for applications in materials science, particularly in the development of organic semiconductors and sensors.

Organic Electronics

Research has shown that incorporating rhodanine derivatives into polymer matrices can enhance the electrical conductivity and thermal stability of organic electronic devices.

Data Table: Conductivity Measurements

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, altering their permeability and function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiadiazole and Rhodanine Derivatives

Physicochemical and Functional Differences

Substituent Effects on Melting Points :

- The target compound’s methylthio group (-SMe) contributes to lower melting points compared to chlorine-substituted derivatives like 6f (mp >300°C) . Chlorine’s electronegativity enhances intermolecular interactions, increasing thermal stability.

- Coumarin hybrids (e.g., 11a ) exhibit higher melting points (214–216°C) due to rigid aromatic systems .

Synthetic Efficiency: The target compound’s synthesis achieves 95% yield via a streamlined protocol , outperforming alternatives like 6f (49% yield) or hydrazonoyl halide-based routes (43–76% yields) .

Biological Relevance :

- While spiro-indoline-thiadiazoles inhibit enzymes like NDM-1 , the target compound’s bioactivity remains underexplored. Its sulfur-rich structure may offer unique reactivity in drug discovery or materials science.

Spectroscopic Properties :

- The acetyl-substituted 11a–11f series show distinct IR carbonyl stretches (1655–1693 cm⁻¹) , whereas the target compound’s methylthio group likely shifts absorption bands due to electron-donating effects.

Biological Activity

3-Ethyl-5-(3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene)rhodanine (CAS No. 3891-77-8) is a compound belonging to the rhodanine family, characterized by its unique thiadiazole and thiazolidine structures. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : C₉H₁₁N₃OS₄

- Molar Mass : 305.463 g/mol

- Structure : The compound features a rhodanine core with ethyl and methylthio substituents, contributing to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of rhodanine derivatives, including this compound. Notably:

- Antifungal Activity : The compound demonstrated significant antifungal activity against various strains, with minimum inhibitory concentrations (MICs) ranging from 62.5 to 125 µg/mL for certain dermatophytes such as Trichophyton rubrum and Microsporum gypseum .

- Bacterial Activity : In vitro studies have shown that rhodanine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications in the thiadiazole ring can enhance antibacterial efficacy .

Antitumor Activity

The antitumor potential of this compound has been explored through various assays:

- Cytotoxicity Studies : In assays against a panel of cancer cell lines, including leukemia and lung cancer cells, the compound exhibited moderate cytotoxic effects. For instance, it demonstrated a GI50 value of 0.62 µM against non-small cell lung cancer (HOP-92) .

- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate the pathways involved.

Case Studies and Research Findings

- Antifungal Efficacy : A study evaluated the antifungal activity of various rhodanine derivatives, including our compound. Results indicated that compounds with simpler structures tended to exhibit higher antifungal potency. The tested compound showed fungicidal rather than fungistatic properties against several pathogenic fungi .

- Antitumor Evaluation : Another study assessed the cytotoxic effects of the compound on multiple cancer cell lines. The results revealed that while some activity was observed, it was not uniformly potent across all tested lines, suggesting a need for structural optimization to enhance efficacy .

Data Table: Biological Activities Summary

| Activity Type | Target Organisms/Cell Lines | MIC/IC50 Values | Notes |

|---|---|---|---|

| Antifungal | Trichophyton rubrum, Microsporum gypseum | 62.5 - 125 µg/mL | Fungicidal activity observed |

| Antitumor | HOP-92 (Non-Small Cell Lung Cancer) | GI50 = 0.62 µM | Moderate cytotoxicity |

| CCRF-CEM (Leukemia) | GI50 = 2.50 µM | Further studies needed |

Q & A

Q. What are the established synthetic routes for 3-Ethyl-5-(3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene)rhodanine, and what reaction conditions yield optimal results?

The compound can be synthesized via a two-step procedure. First, 2-(methylthio)-benzothiazole is heated with methyl p-toluenesulfonic acid in anisole at 130°C for 4 hours. In the second step, 3-ethylrhodanine is added to the reaction mixture in acetonitrile with triethylamine, stirred overnight, and precipitated to yield the product (95% yield). Key parameters include temperature control (130°C), solvent selection (anisole/acetonitrile), and stoichiometric ratios of reagents .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation involves a combination of spectroscopic and crystallographic methods:

- X-ray diffraction resolves the planar configuration of the thiazole and rhodanine moieties, confirming regioselectivity .

- ¹H-NMR and IR spectroscopy validate functional groups (e.g., C=N stretching at 1652 cm⁻¹, NH signals at ~3172 cm⁻¹) .

- Chromatographic purity checks (HPLC/TLC) ensure no residual intermediates remain .

Q. What safety precautions are critical when handling this compound in the laboratory?

Based on structurally related thiadiazole derivatives:

- Use N100/P3 respirators to avoid inhalation of particulates and nitrile gloves to prevent skin contact .

- Conduct reactions in fume hoods due to potential release of sulfur oxides .

- Emergency protocols include rinsing eyes with water (15+ minutes) and avoiding induction of vomiting if ingested .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in analogous thiadiazole-rhodanine hybrids?

Optimize by:

- Solvent screening : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates, while toluene favors specific cyclization pathways .

- Catalyst use : Triethylamine (TEA) as a base improves yields in Knoevenagel condensations .

- Temperature gradients : Heating at 78–80°C for 1 hour in ethanol minimizes side reactions in thiadiazole formation .

Q. What strategies are effective in evaluating the biological activity of derivatives, such as anti-protozoal or cytotoxic effects?

Methodologies include:

- In vitro anti-protozoal assays : Test against Pheratima posthuma using piperazine citrate (2 mg/mL) as a positive control. Derivatives with 3-ethyl or 3-benzyl substituents show enhanced activity .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) and compare IC₅₀ values with reference drugs like doxorubicin .

- Molecular docking : Simulate binding to target proteins (e.g., VEGFR-2) using AutoDock Vina to prioritize compounds with high docking scores .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s physicochemical and pharmacological properties?

Systematic studies reveal:

- Electron-withdrawing groups (e.g., sulfonamide) improve solubility and bioavailability by increasing polarity .

- Bulkier substituents (e.g., benzylidene) enhance cytotoxicity but may reduce metabolic stability .

- Methylthio groups at the thiadiazole ring improve stability against hydrolysis compared to unsubstituted analogs .

Q. What computational tools are recommended for predicting degradation pathways or metabolite formation?

- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., C=S bonds prone to oxidation) .

- Metabolism prediction software : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism, focusing on cytochrome P450 interactions .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported yields for similar synthetic protocols?

- Reproducibility checks : Verify solvent purity, catalyst freshness, and inert atmosphere conditions. For example, traces of moisture in acetonitrile can reduce yields by 15–20% .

- Scale-dependent effects : Pilot-scale reactions (≥10 g) may require extended reflux times compared to small-scale syntheses .

Methodological Best Practices

Q. What analytical techniques are essential for characterizing novel derivatives?

Q. How can researchers design derivatives to target specific enzymes (e.g., Hsp70, VEGFR-2)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.